molecular formula C11H10N2O2S2 B14896620 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide

2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B14896620
M. Wt: 266.3 g/mol
InChI Key: AAEGXHXLSHXMKX-UHFFFAOYSA-N
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Description

2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide is an organic compound that features a thiazole ring and a hydroxyphenyl group

Preparation Methods

The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-hydroxythiophenol with thiazole-2-ylamine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits the type III secretion system in bacteria, which is crucial for their pathogenicity. This inhibition prevents the bacteria from evading the host immune system, allowing the host to clear the infection .

Comparison with Similar Compounds

2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H10N2O2S2/c14-8-1-3-9(4-2-8)17-7-10(15)13-11-12-5-6-16-11/h1-6,14H,7H2,(H,12,13,15)

InChI Key

AAEGXHXLSHXMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCC(=O)NC2=NC=CS2

Origin of Product

United States

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